N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a nitrobenzamide group.
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C12H11N3O3S/c1-8-14-10(7-19-8)6-13-12(16)9-3-2-4-11(5-9)15(17)18/h2-5,7H,6H2,1H3,(H,13,16) |
InChI Key |
ORYSPIMTDOZIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.